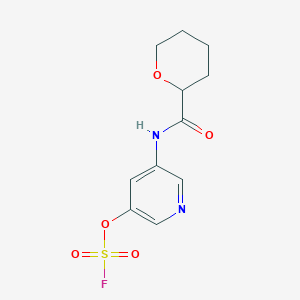

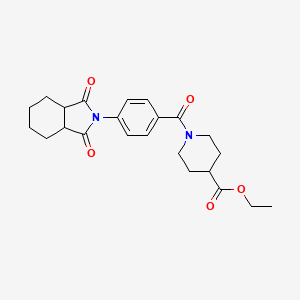

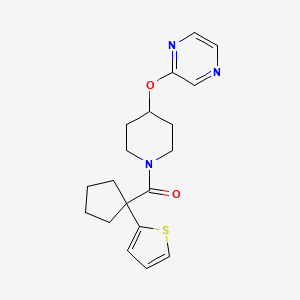

![molecular formula C18H20ClN5O2S2 B2623941 N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351610-17-7](/img/structure/B2623941.png)

N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is related to the benzo[c][1,2,5]thiadiazole family . Benzo[c][1,2,5]thiadiazole derivatives have been used in various applications, including as bridging ligand linkers for COFs in photocatalytic carbon dioxide reduction, oxidation of benzyl amines, and fluorescent probes with aggregation-induced emission . They have also been used in the synthesis of light-emitting and conducting polymers for organic electronics .

Synthesis Analysis

The synthesis of similar compounds involves the use of reactions such as Sonogashira and Stille . A thiadiazole-based covalent triazine framework nanosheet was constructed by introducing an electron-deficient monomer, 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD), with an aggregation-caused quenching behavior into the 2D framework .Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives is characterized by an electron-deficient monomer . This structure allows for high fluorescence quantum yield due to the BTDD fragment being well dispersed in the 2D framework .Chemical Reactions Analysis

The chemical reactions involving benzo[c][1,2,5]thiadiazole derivatives are complex and often involve multiple steps . The reactions are often catalyzed by bases and involve the use of reagents such as hydrazonoyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[c][1,2,5]thiadiazole derivatives are influenced by their molecular structure . They exhibit high stability, high porosity, and high fluorescence performance .Scientific Research Applications

- Recent studies have synthesized a library of D–A compounds containing the BTZ group. These photocatalysts exhibit promising properties for environmentally sustainable chemical transformations using light as a “traceless” reagent .

- These probes enable in vivo imaging of blood vessels in tumors with unprecedented resolution, surpassing the capabilities of NIR-I and NIR-II imaging windows .

- Researchers have evaluated its potential antimicrobial activity, which could be relevant for developing new therapeutic agents .

Visible-Light Organophotocatalysis

NIR-II Imaging Probes

Antimicrobial Activity

Materials Science and Nanotechnology

Mechanism of Action

Target of Action

Compounds containing the benzo[c][1,2,5]thiadiazole group are known to have strong electron-withdrawing ability . They have been extensively researched for use in photovoltaics or as fluorescent sensors . Therefore, the primary targets of these compounds could be electron-rich molecules or structures within cells.

Mode of Action

The interaction of these compounds with their targets could involve the transfer of electrons, given their electron-withdrawing nature . This could result in changes to the electronic properties of the target molecules or structures.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S2.ClH/c24-17(14-3-10-26-12-14)19-4-5-22-6-8-23(9-7-22)18(25)13-1-2-15-16(11-13)21-27-20-15;/h1-3,10-12H,4-9H2,(H,19,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVTXPHIXHSUDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=CC4=NSN=C4C=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

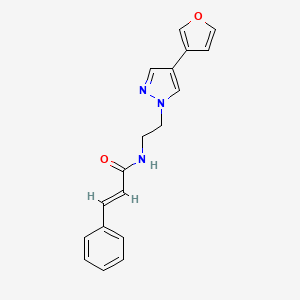

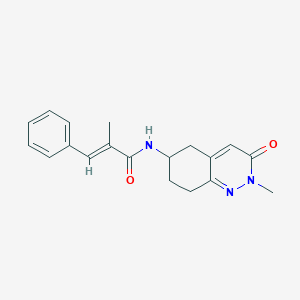

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2623859.png)

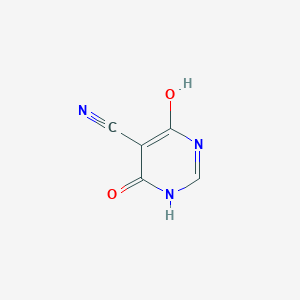

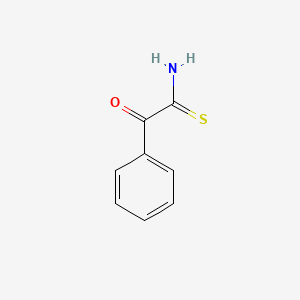

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2623861.png)

![N-[2-amino-1-(3-methylthien-2-yl)ethyl]-N,N-dimethylamine hydrochloride](/img/no-structure.png)

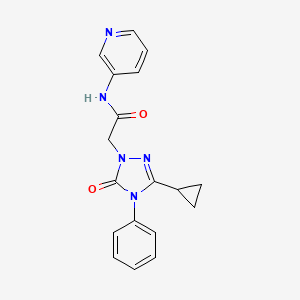

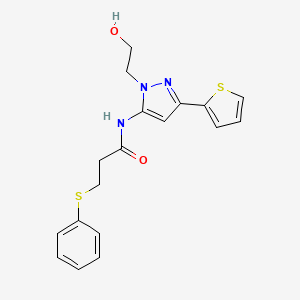

![4-ethyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2623881.png)